[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]amine dimethanesulfonate
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Overview
Description
[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]amine dimethanesulfonate is a compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is known for its versatility in organic synthesis and medicinal chemistry due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3,5-dimethyl-1H-pyrazol-4-yl)methyl]amine dimethanesulfonate typically involves the condensation of (3,5-dimethyl-1H-pyrazol-1-yl)methanol with an appropriate amine, followed by sulfonation with methanesulfonic acid. The reaction is usually carried out under reflux conditions in a solvent such as acetonitrile . The mixture is then stirred, dried, filtered, and concentrated to obtain the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]amine dimethanesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethanesulfonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and halides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrazole derivatives, which can have different functional groups attached to the pyrazole ring, enhancing their chemical and biological properties .
Scientific Research Applications
[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]amine dimethanesulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of [(3,5-dimethyl-1H-pyrazol-4-yl)methyl]amine dimethanesulfonate involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and other intermolecular interactions with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethylpyrazole: A precursor to various pyrazole derivatives with similar structural features.
N,N-Dimethyl-3,5-dinitro-1H-pyrazol-4-amine: An energetic compound with applications in explosives.
Dipyrone: A pyrazole derivative used as an analgesic and antipyretic agent.
Uniqueness
[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]amine dimethanesulfonate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
(3,5-dimethyl-1H-pyrazol-4-yl)methanamine;methanesulfonic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3.2CH4O3S/c1-4-6(3-7)5(2)9-8-4;2*1-5(2,3)4/h3,7H2,1-2H3,(H,8,9);2*1H3,(H,2,3,4) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKTSXEKABLXQCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)CN.CS(=O)(=O)O.CS(=O)(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19N3O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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